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molecular formula C27H22O2 B1649424 4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol) CAS No. 88938-12-9

4,4'-(9H-Fluorene-9,9-diyl)bis(2-methylphenol)

Cat. No. B1649424
M. Wt: 378.5 g/mol
InChI Key: NUDSREQIJYWLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841491B2

Procedure details

A reaction was carried out by (a) feeding 23 g of fluorenone, 1.3 g of dodecyl mercaptan, and 161.0 g of 2-methyl phenol into a 500 ml glass reactor vessel equipped with a stirrer, a condenser and a thermometer, (b) dropping 13.0 g of 35% hydrochloric acid to a mixture, and (c) stirring the mixture at 50° C. for 2 hours. The amount of remaining fluorenone was determined by HPLC, and found to be 0.1% or less. To an obtained reaction mixture liquid, 18.5 g of 29% sodium hydroxide aqueous solution was added, and thereafter 94.0 g of 2-methyl phenol was distilled away from an organic phase by concentration under reduced pressure. To an obtained concentrated liquid, 161 g of toluene and 23 g of water were added, and the mixture liquid was stirred at 80° C. Thereafter, an aqueous phase was separated and removed, and a target substance partitioned in the organic phase was recovered. The organic phase was further washed twice with 23 g of water, and cooled to 10° C. Then, precipitated crystals were subjected to filtration and drying to obtain 37.9 g of 9,9-bis(4-hydroxy-3-methylphenyl)fluorene (yield: 84.3%, LC purity: 99.3%). Obtained 9,9-bis(4-hydroxy-3-methylphenyl)fluorene was dissolved by heat at 230° C. for 2 hours. The 9,9-bis(4-hydroxy-3-methylphenyl)fluorene thus dissolved had a hue of 1 in Gardner. The total amount of toluene used in the production was 4.2 parts by weight relative to 1 part by weight of the 9,9-bis(4-hydroxy-3-methylphenyl)fluorene.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
fluorenone
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
161 g
Type
reactant
Reaction Step Three
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
13 g
Type
reactant
Reaction Step Five
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
fluorenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
18.5 g
Type
reactant
Reaction Step Eight
Quantity
1.3 g
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[C:13]2[C:5]([C:6]3[C:11]([CH:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)=[CH:4][CH:3]=[CH:2]1.[CH3:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[OH:22].Cl.[OH-:24].[Na+]>C(S)CCCCCCCCCCC>[OH:22][C:17]1[CH:18]=[CH:19][C:20]([C:13]2([C:1]3[CH:2]=[CH:3][C:6]([OH:24])=[C:5]([CH3:13])[CH:4]=3)[C:5]3[CH:4]=[CH:9][CH:8]=[CH:7][C:6]=3[C:11]3[C:12]2=[CH:1][CH:2]=[CH:3][CH:10]=3)=[CH:21][C:16]=1[CH3:15] |f:3.4|

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
fluorenone
Quantity
23 g
Type
reactant
Smiles
C1(C=CC=C2C3=CC=CC=C3C=C12)=O
Step Three
Name
Quantity
161 g
Type
reactant
Smiles
CC1=C(C=CC=C1)O
Step Four
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
13 g
Type
reactant
Smiles
Cl
Step Six
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
fluorenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C=CC=C2C3=CC=CC=C3C=C12)=O
Step Eight
Name
Quantity
18.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Nine
Name
Quantity
1.3 g
Type
catalyst
Smiles
C(CCCCCCCCCCC)S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirring the mixture at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer, a condenser
ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
94.0 g of 2-methyl phenol was distilled away from an organic phase by concentration under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
To an obtained concentrated liquid, 161 g of toluene and 23 g of water
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture liquid was stirred at 80° C
CUSTOM
Type
CUSTOM
Details
Thereafter, an aqueous phase was separated
CUSTOM
Type
CUSTOM
Details
removed
CUSTOM
Type
CUSTOM
Details
a target substance partitioned in the organic phase
CUSTOM
Type
CUSTOM
Details
was recovered
WASH
Type
WASH
Details
The organic phase was further washed twice with 23 g of water
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
CUSTOM
Type
CUSTOM
Details
Then, precipitated crystals
FILTRATION
Type
FILTRATION
Details
were subjected to filtration
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC(=C(C=C1)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 37.9 g
YIELD: PERCENTYIELD 84.3%
YIELD: CALCULATEDPERCENTYIELD 156.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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